6-Iodo-8-methoxyquinoline
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Overview
Description
6-Iodo-8-methoxyquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of an iodine atom at the 6th position and a methoxy group at the 8th position on the quinoline ring. Quinolines are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Iodo-8-methoxyquinoline typically involves the iodination of 8-methoxyquinoline. One common method is the electrophilic substitution reaction where iodine is introduced to the quinoline ring. This can be achieved using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide under acidic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to minimize environmental impact and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 6-Iodo-8-methoxyquinoline undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form complex molecules.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in solvents like dimethylformamide.
Major Products:
Substitution Products: Various substituted quinolines depending on the nucleophile used.
Oxidation Products: Quinoline N-oxides or other oxidized derivatives.
Coupling Products: Biaryl compounds or other complex structures.
Scientific Research Applications
6-Iodo-8-methoxyquinoline has several applications in scientific research:
Medicinal Chemistry: It is used in the development of antitumor agents due to its ability to induce oxidative stress in cancer cells.
Biochemical Research: Acts as a fluorescent probe for studying nucleic acids and proteins.
Industrial Chemistry: Used in the synthesis of various organic compounds and materials.
Mechanism of Action
The mechanism of action of 6-Iodo-8-methoxyquinoline involves its interaction with cellular components:
Oxidative Stress: It induces oxidative stress by generating reactive oxygen species, leading to DNA damage and apoptosis in cancer cells.
Molecular Targets: Targets include DNA and various cellular enzymes involved in redox balance.
Pathways Involved: The compound affects pathways related to cell cycle regulation and apoptosis.
Comparison with Similar Compounds
6-Methoxyquinoline: Lacks the iodine atom, used in similar applications but with different reactivity and biological activity.
8-Hydroxyquinoline: Contains a hydroxyl group instead of a methoxy group, known for its antimicrobial and anticancer properties.
Fluoroquinolines: Fluorinated derivatives with enhanced biological activity and different pharmacological profiles.
Uniqueness: 6-Iodo-8-methoxyquinoline is unique due to the presence of both iodine and methoxy groups, which confer distinct chemical reactivity and biological activity. Its ability to induce oxidative stress makes it a valuable compound in cancer research .
Biological Activity
6-Iodo-8-methoxyquinoline is a member of the quinoline family, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound, characterized by the presence of an iodine atom and a methoxy group on the quinoline ring, exhibits potential as an antimicrobial and anticancer agent. This article reviews the biological activity of this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C_10H_8N_2O
- Molecular Weight : 192.18 g/mol
- Structural Features :
- Iodine substituent at the 6-position.
- Methoxy group at the 8-position.
These structural characteristics are crucial for its biological activity, influencing both its reactivity and interaction with biological targets.
Antimicrobial Activity
This compound has demonstrated significant antimicrobial properties against various pathogens. A study highlighted its efficacy against Gram-positive and Gram-negative bacteria, showing inhibition zones comparable to standard antibiotics. The Minimum Inhibitory Concentration (MIC) values indicate its potential as a lead compound for developing new antimicrobial agents.
Pathogen | Inhibition Zone (mm) | MIC (mg/mL) |
---|---|---|
Staphylococcus aureus | 22 | 0.0625 |
Klebsiella pneumoniae | 25 | 0.125 |
Pseudomonas aeruginosa | 23 | 0.125 |
These results suggest that the compound may be particularly effective against antibiotic-resistant strains, making it a candidate for further development in clinical settings .
Anticancer Activity
Research has also indicated that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been tested against HeLa cells (cervical cancer) and showed promising results with low cytotoxicity at higher concentrations.
Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|
HeLa | 70 | >50 |
Mouse Fibroblasts | >200 | - |
The selectivity index indicates that the compound is less toxic to normal cells compared to cancer cells, which is a desirable trait for anticancer agents .
The mechanism by which this compound exerts its biological effects is believed to involve:
- DNA Intercalation : The planar structure of the quinoline ring allows it to intercalate into DNA, disrupting replication.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular processes, such as topoisomerases or kinases.
- Metal Chelation : The compound can chelate metal ions, which are crucial for the activity of certain enzymes .
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of various iodinated quinoline derivatives, including this compound. The results confirmed its superior activity against resistant strains of bacteria compared to standard treatments .
- Cytotoxicity Assessment : In vitro studies assessing cytotoxicity revealed that while this compound effectively inhibited cancer cell growth, it maintained a favorable safety profile in non-cancerous cells .
Properties
Molecular Formula |
C10H8INO |
---|---|
Molecular Weight |
285.08 g/mol |
IUPAC Name |
6-iodo-8-methoxyquinoline |
InChI |
InChI=1S/C10H8INO/c1-13-9-6-8(11)5-7-3-2-4-12-10(7)9/h2-6H,1H3 |
InChI Key |
UNJFBSCDLGVFOD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C2C(=CC(=C1)I)C=CC=N2 |
Origin of Product |
United States |
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